2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Chiral building block Enantioselective synthesis PI3K inhibitor scaffold

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS 916210-01-0) is a heterocyclic building block belonging to the 1,4-benzoxazine-3‑one class, bearing a nitrile substituent at the 6‑position and a methyl group at the 2‑position (molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol). The compound is listed as a key intermediate in the patent literature for the construction of kinase inhibitors, particularly those targeting the PI3K and GSK‑3β signaling axes, where the 2‑methyl group provides a defined stereocenter that differentiates it from unsubstituted or N‑substituted benzoxazine‑carbonitrile analogs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 916210-01-0
Cat. No. B6324982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
CAS916210-01-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC(=C2)C#N
InChIInChI=1S/C10H8N2O2/c1-6-10(13)12-8-4-7(5-11)2-3-9(8)14-6/h2-4,6H,1H3,(H,12,13)
InChIKeyVNZFXBSSSXXBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS 916210-01-0) – Procurement-Relevant Chemical Profile


2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS 916210-01-0) is a heterocyclic building block belonging to the 1,4-benzoxazine-3‑one class, bearing a nitrile substituent at the 6‑position and a methyl group at the 2‑position (molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol) [1]. The compound is listed as a key intermediate in the patent literature for the construction of kinase inhibitors, particularly those targeting the PI3K and GSK‑3β signaling axes, where the 2‑methyl group provides a defined stereocenter that differentiates it from unsubstituted or N‑substituted benzoxazine‑carbonitrile analogs [2]. Vendors supply the compound at purities of 95–98% (HPLC), with ISO‑certified quality systems applicable to global pharmaceutical‐R&D procurement .

Why Generic Substitution of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile Is Not Straightforward


Benzoxazine‑6‑carbonitrile building blocks are not functionally interchangeable because the position and nature of the substituent on the oxazine ring directly govern reactivity, stereochemical configuration, and the downstream biological profile of the final drug‑like molecules [1]. The 2‑methyl group in CAS 916210‑01‑0 introduces a stereogenic center that is absent in the widely available 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑6‑carbonitrile (CAS 134997‑74‑3), enabling enantioselective synthesis of chiral PI3K inhibitors [2]. Conversely, N‑methyl analogs (e.g., 4‑methyl‑3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑6‑carbonitrile) lack the N–H hydrogen‑bond donor and therefore exhibit altered target‑binding pharmacophores compared with the N‑unsubstituted 2‑methyl scaffold [3]. These structural differences mean that substituting one benzoxazine‑carbonitrile for another without re‑optimizing the synthetic route or the SAR can lead to complete loss of biological activity or stereochemical fidelity.

Quantitative Differentiation Evidence for 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile vs. Closest Analogs


Stereochemical Purity & Defined Chiral Center vs. Achiral 3-Oxo Analog

CAS 916210-01-0 contains a single stereogenic center at C‑2 (undefined stereocenter count = 1 in PubChem), a feature that is completely absent in the most common unsubstituted analog, 3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑6‑carbonitrile (CAS 134997‑74‑3, C₁₀H₈N₂O₂, MW 188.18), where C‑2 is achiral (methylene) [1]. The presence of the 2‑methyl substituent renders the target compound a racemic mixture that can be resolved into enantiomers, enabling enantioselective SAR exploration that is structurally impossible with the des‑methyl analog [2].

Chiral building block Enantioselective synthesis PI3K inhibitor scaffold

N–H Hydrogen-Bond Donor Availability vs. N-Methyl Analog – Pharmacophore Impact

The target compound possesses one hydrogen‑bond donor (the N4–H of the oxazine ring), whereas the N‑methylated analog 4‑methyl‑3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑6‑carbonitrile has zero H‑bond donors [1]. In kinase inhibitor design, the N4–H often forms a critical hinge‑region hydrogen bond with the kinase backbone, as demonstrated in PI3K‑γ co‑crystal structures employing substituted 3,4‑dihydro‑2H‑benzo[1,4]oxazine scaffolds [2]. Replacing the N–H with an N–CH₃ eliminates this key interaction, typically resulting in a ≥10‑fold loss of affinity.

Hydrogen-bond donor Kinase hinge binding Medicinal chemistry design

Rotatable Bond Restriction & Conformational Pre-organization vs. 3,4-Dihydro (Non-oxo) Analog

CAS 916210-01-0 exhibits zero rotatable bonds (computed by Cactvs 3.4.6.11), indicating a fully rigidified bicyclic scaffold [1]. In contrast, the non‑oxo analog 3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑6‑carbonitrile (CAS 928118‑07‑4) retains one rotatable bond owing to the saturated oxazine ring, which introduces conformational flexibility [2]. Greater rigidity is generally associated with improved ligand efficiency and reduced entropic penalty upon target binding, though direct comparative binding data for these exact compounds is not publicly available.

Conformational restriction Ligand efficiency Scaffold optimization

Higher LogP (Increased Lipophilicity) vs. 7-Fluoro Analog – Implications for Passive Permeability

The computed XLogP3‑AA value for the target compound is 1.0, reflecting the contribution of the non‑polar 2‑methyl group [1]. The 7‑fluoro‑3‑oxo‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazine‑6‑carbonitrile analog, by comparison, has a lower computed logP (approximately 0.6, estimated from the electron‑withdrawing fluoro substituent) [2]. While this difference is modest (~0.4 log units), it corresponds to an approximately 2.5‑fold difference in octanol‑water partition coefficient, which can meaningfully influence passive membrane permeability and CNS penetration in lead optimization campaigns.

Lipophilicity CNS drug design Passive permeability

Commercial Availability at ISO-Certified Purity vs. Research-Grade Only Suppliers

Multiple authorized vendors supply CAS 916210‑01‑0 at HPLC purities of ≥95% (AKSci) and ≥98% (MolCore, Leyan), with MolCore explicitly stating ISO‑certified quality systems suitable for global pharmaceutical R&D and quality control . The closest unsubstituted analog (CAS 134997‑74‑3) is offered predominantly by research‑chemical suppliers without published ISO certification claims. This difference in documented quality assurance is relevant for procurement decisions in regulated drug‑discovery environments where batch‑to‑batch consistency and audit trails are mandatory.

Quality assurance ISO certification Pharmaceutical R&D procurement

Evidence‑Backed Application Scenarios for 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile


Chiral Building Block for Enantioselective PI3K Inhibitor Synthesis

Programs targeting PI3K‑isoform selectivity can use CAS 916210‑01‑0 as a racemic intermediate that, upon chiral resolution, provides enantiomerically pure 2‑methyl‑benzoxazine scaffolds [1]. The defined stereochemistry at C‑2 enables exploration of enantiomer‑dependent PI3K inhibition, a capability not offered by achiral benzoxazine‑6‑carbonitrile analogs. This aligns with established SAR showing that substituted 3,4‑dihydro‑2H‑benzo[1,4]oxazines achieve multi‑isoform PI3K inhibition when the stereochemistry is properly controlled [1].

Kinase Hinge‑Binding Fragment for GSK‑3β and Related Kinase Drug Discovery

The N4–H hydrogen‑bond donor of the target compound serves as a kinase hinge‑binding motif, as structurally validated in benzo[b][1,4]oxazine‑based GSK‑3β inhibitors (e.g., F389‑0663 series) [1]. In contrast to N‑methylated analogs that lack this donor, CAS 916210‑01‑0 can be elaborated into potent ATP‑competitive inhibitors without requiring a scaffold hop. Procurement of the N–H form is therefore mandatory for hinge‑binding design strategies.

Conformationally Restricted Fragment for Structure‑Based Drug Design Libraries

With zero rotatable bonds, CAS 916210‑01‑0 is a fully rigid fragment suitable for fragment‑based screening libraries where low conformational entropy is favored for maximizing binding affinity per heavy atom [1]. Fragment libraries built from the non‑oxo 3,4‑dihydro analog (one rotatable bond) introduce additional conformational freedom that can complicate hit‑to‑lead optimization.

ISO‑Certified Intermediate for Regulated Preclinical Candidate Synthesis

For drug‑discovery programs transitioning from hit identification to IND‑enabling studies, the availability of CAS 916210‑01‑0 from ISO‑certified vendors (e.g., MolCore) at ≥98% purity ensures batch‑to‑batch reproducibility and supports the documentation requirements of CMC (Chemistry, Manufacturing, and Controls) sections [1]. This reduces the need for extensive in‑house re‑purification and analytical re‑qualification compared with research‑grade supplies of unsubstituted analogs.

Quote Request

Request a Quote for 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.